1-[3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one
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Overview
Description
1-[3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one is a complex organic compound characterized by its unique bipyrazole structure
Preparation Methods
The synthesis of 1-[3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bipyrazole core, followed by the introduction of the ethanone group. Common reagents used in these reactions include hydrazine derivatives, aryl aldehydes, and ketones. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-[3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one include other bipyrazole derivatives. These compounds share the bipyrazole core but differ in their substituents and functional groups. The uniqueness of 1-[3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O/c1-19-9-13-22(14-10-19)26-17-27(32(29-26)21(3)33)25-18-31(24-7-5-4-6-8-24)30-28(25)23-15-11-20(2)12-16-23/h4-16,18,27H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWJURRELOLCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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